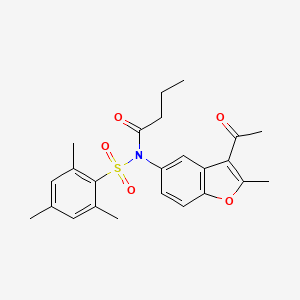

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,4,6-TRIMETHYLBENZENESULFONYL)BUTANAMIDE

Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is a sulfonamide-based compound featuring a benzofuran core substituted with acetyl and methyl groups, coupled with a 2,4,6-trimethylbenzenesulfonyl moiety and a butanamide chain. Its structural complexity arises from the combination of a heterocyclic benzofuran system and a sterically hindered sulfonamide group, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely involves acylation of a sulfonamide precursor, analogous to methods described for structurally related derivatives .

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5S/c1-7-8-22(27)25(31(28,29)24-15(3)11-14(2)12-16(24)4)19-9-10-21-20(13-19)23(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADRIXKITSDCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylbenzenesulfonyl)butanamide is a synthetic compound that incorporates a benzofuran moiety, which has been studied for its biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H23NO6S

- Molecular Weight : 477.53 g/mol

- CAS Number : [Not provided in the sources]

Antibacterial Activity

Recent studies have indicated that compounds containing benzofuran structures exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism often involves the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10a | E. coli | 1.80 ± 0.25 µg/mL |

| Compound 10b | B. subtilis | 1.25 ± 0.60 µg/mL |

| Penicillin | E. coli | 2.4 ± 1.00 µg/mL |

| Penicillin | B. subtilis | 1 ± 1.50 µg/mL |

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibitors prevent the breakdown of acetylcholine, thus enhancing cholinergic transmission.

Research Findings

In vitro studies have shown that various derivatives of benzofuran exhibit AChE inhibitory activity:

- Compound 10d demonstrated an IC50 value of 0.55 ± 1.00 µM , indicating strong inhibitory potential.

- Structural modifications on the benzofuran scaffold can enhance this activity by optimizing interactions with the enzyme's active site.

The proposed mechanism for the biological activity of this compound includes:

- Binding to Target Enzymes : The compound may bind to AChE and other bacterial enzymes, inhibiting their function.

- Disruption of Cellular Processes : By interfering with essential metabolic pathways in bacteria and neurotransmitter regulation in neural tissues.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several benzofuran derivatives against clinical isolates of E. coli and B. subtilis. Results indicated that compounds similar to this compound exhibited comparable or superior antibacterial activity relative to standard antibiotics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The results suggested that these compounds could potentially improve cognitive function by enhancing cholinergic signaling through AChE inhibition.

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with modifications in the acyl chain and sulfonamide substituents. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Physicochemical Properties

Key Observations :

- Acyl Chain Length : Increasing chain length (e.g., butanamide to heptanamide in 5a–5d) correlates with reduced melting points (indicative of lower crystallinity) and increased lipophilicity .

- Electron-withdrawing groups (e.g., 4-chloro-3-nitrophenyl in ) may improve chemical stability but reduce solubility .

- Synthetic Yields : Similar derivatives (5a–5d) show moderate yields (45–51%), suggesting the target compound’s synthesis may face comparable efficiency challenges .

Spectroscopic and Analytical Data

- NMR Trends : In analogs like 5a–5d, the $^1$H-NMR signals for acyl chain protons (e.g., δ 2.35–2.32 ppm for butanamide) are consistent across derivatives, while sulfonamide-related protons vary based on substituents .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]$^+$) is expected near m/z 482, aligning with higher molecular weights compared to simpler analogs like 5a (m/z 327.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.